molecular formula C11H13Br2N B8156879 1-(3,5-Dibromo-benzyl)-pyrrolidine

1-(3,5-Dibromo-benzyl)-pyrrolidine

Cat. No.: B8156879
M. Wt: 319.04 g/mol
InChI Key: KJFKDXTZCPGBEU-UHFFFAOYSA-N
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Description

Note: The compound referenced in the evidence is 1-(3,5-Dibromophenyl)pyrrolidine, which differs structurally from the title compound due to the absence of a benzyl (CH₂-C₆H₃Br₂) group. For accuracy, this article assumes the intended compound is 1-(3,5-Dibromophenyl)pyrrolidine unless otherwise stated.

Properties

IUPAC Name

1-[(3,5-dibromophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2N/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFKDXTZCPGBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dibromo-benzyl)-pyrrolidine typically involves the reaction of 3,5-dibromobenzyl bromide with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3,5-Dibromobenzyl bromide+PyrrolidineThis compound\text{3,5-Dibromobenzyl bromide} + \text{Pyrrolidine} \rightarrow \text{this compound} 3,5-Dibromobenzyl bromide+Pyrrolidine→this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromo-benzyl)-pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the bromine atoms or to modify the pyrrolidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted benzyl-pyrrolidine derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Debrominated benzyl-pyrrolidine derivatives.

Scientific Research Applications

1-(3,5-Dibromo-benzyl)-pyrrolidine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromo-benzyl)-pyrrolidine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrrolidine Derivatives

A. 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione ()
  • Structure : Features a dichlorobenzyl group attached to a pyrrolidine-1,3-dione core.
  • Key Differences :
    • Substituents : 2,6-dichloro vs. 3,5-dibromo positions on the aromatic ring.
    • Backbone : Pyrrolidine-1,3-dione (two ketone groups) vs. simple pyrrolidine.
B. 1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine ()
  • Structure: A long-chain unsaturated fatty acid (C18 trienoyl) linked to pyrrolidine.
  • Activity : Inhibits hKCNK3 with IC₅₀ = 19 ± 2.1 µM .
  • Comparison: The lipophilic trienoyl chain likely enhances membrane permeability, whereas the dibromophenyl group may prioritize aromatic interactions or steric effects.

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